Product packaging for Diethylene Glycol Bis(2-propynyl) Ether(Cat. No.:CAS No. 126422-57-9)

Diethylene Glycol Bis(2-propynyl) Ether

Cat. No.: B1667520
CAS No.: 126422-57-9
M. Wt: 182.22 g/mol
InChI Key: ZQNBDEOGKNZIQM-UHFFFAOYSA-N
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Description

Contextualization within Multifunctional Alkynyl Ethers

Diethylene Glycol Bis(2-propynyl) Ether belongs to the class of multifunctional alkynyl ethers. These compounds are characterized by the presence of one or more ether linkages and at least two alkyne (specifically, propargyl) groups. The ether component, in this case, a diethylene glycol unit, imparts flexibility and influences solubility, while the terminal alkyne groups provide reactive sites for a variety of chemical transformations. chemimpex.com The presence of two such groups makes it a homobifunctional crosslinker, capable of reacting at both ends of the molecule. chemicalbook.com This dual reactivity is central to its utility in creating larger, more complex molecular structures.

Significance of this compound in Contemporary Synthesis and Materials Science

The significance of this compound in modern chemistry stems primarily from the reactivity of its terminal alkyne groups. These groups are key participants in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemicalbook.comchemicalbook.com This reaction allows for the efficient and specific formation of stable triazole linkages, connecting the ether molecule to other azide-functionalized molecules. chemicalbook.com

This capability makes it an invaluable building block in polymer synthesis and materials science. chemimpex.com It is used to create complex polymer architectures and to enhance the properties of materials like adhesives and coatings. chemimpex.com By acting as a crosslinker or a reactive diluent, it can improve the flexibility and durability of polymers, such as epoxy resins. chemimpex.com

Overview of Key Research Domains

The versatile nature of this compound has led to its application in several key research domains:

Polymer Chemistry : It is extensively used as a monomer or crosslinking agent in the synthesis of advanced polymers. chemimpex.com Its incorporation can introduce specific functionalities and improve the mechanical and thermal properties of the final material.

Materials Science : In the development of high-performance materials, this compound is used in formulations for coatings, adhesives, and sealants where its compatibility and reactivity are highly valued. chemimpex.com

Bioconjugation : The "click chemistry" reactivity of the alkyne groups is widely exploited for linking and modifying biological molecules. This is a critical process in pharmaceutical development and drug discovery research.

Organic Synthesis : It serves as a versatile intermediate in the production of specialty chemicals, providing a pathway for constructing more complex and tailored molecular structures. chemimpex.com

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
CAS Number 126422-57-9
Appearance Colorless to slightly yellow liquid
Boiling Point 103 °C at 6 mmHg
Density 1.02 g/mL
Refractive Index n20/D 1.46
Purity ≥ 98% (GC)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O3 B1667520 Diethylene Glycol Bis(2-propynyl) Ether CAS No. 126422-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1-2H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNBDEOGKNZIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Diethylene Glycol Bis 2 Propynyl Ether

Established Synthetic Routes to Diethylene Glycol Bis(2-propynyl) Ether

The synthesis of this compound predominantly relies on well-established etherification strategies that facilitate the introduction of propargyl groups onto the diethylene glycol backbone.

The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis. masterorganicchemistry.com This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.comlibretexts.org In this specific synthesis, the process occurs in two main steps. First, diethylene glycol is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The base deprotonates both hydroxyl groups of the diol, forming a more nucleophilic intermediate, the diethylene glycol dialkoxide.

This dialkoxide then acts as a potent nucleophile, attacking the electrophilic carbon of a propargylating agent, typically propargyl bromide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide displaces the bromide leaving group, forming the carbon-oxygen ether linkage on both ends of the diethylene glycol chain. masterorganicchemistry.com The use of a primary halide like propargyl bromide is ideal for the SN2 pathway, minimizing potential side reactions such as elimination. libretexts.org

While the classical Williamson synthesis is effective, research into catalytic methods for etherification aims to improve reaction conditions and environmental friendliness. In syntheses involving diethylene glycol and other alcohols, solid acid catalysts have been explored as alternatives to corrosive inorganic acids like sulfuric acid. google.com Catalysts such as H-beta molecular sieves and acidic ion-exchange resins (e.g., Amberlyst-15) have demonstrated efficacy in promoting etherification reactions under controlled temperature and pressure conditions. google.com These heterogeneous catalysts offer advantages in terms of reduced equipment corrosion, easier separation from the reaction mixture, and potential for recycling.

Another catalytic approach involves the use of alkali catalysts. For instance, in the synthesis of diethylene glycol vinyl ethers from diethylene glycol and acetylene, potassium diethylene glycol (the potassium salt of the diol) serves as an effective catalyst. chemicalbook.com This demonstrates that the metal alkoxide of diethylene glycol itself can play a catalytic role in related etherification processes.

Catalyst TypeExample CatalystReactantsTemperature (°C)Key Findings
Solid Acid Amberlyst-15Diethylene Glycol, Ethanol150Achieved 67.1% conversion of diethylene glycol with 66.1% selectivity for the monoethyl ether, demonstrating the viability of solid acids in diol etherification. google.com
Solid Acid H-beta Molecular SieveDiethylene Glycol, Ethanol200Resulted in 36.8% conversion of diethylene glycol with 75.4% selectivity for the monoethyl ether. google.com
Alkali Potassium Diethylene GlycolDiethylene Glycol, Acetylene175Used for the synthesis of vinyl ethers, achieving a diethylene glycol conversion of 63.7% under atmospheric pressure. chemicalbook.com

Precursor Compounds and Intermediate Derivatization Strategies

The primary precursor compounds for the synthesis of this compound are diethylene glycol and a suitable propargylating agent . The most common propargylating agent is propargyl bromide (3-bromo-1-propyne) due to its reactivity and the good leaving group ability of the bromide ion.

A crucial aspect of the synthesis is the intermediate derivatization of diethylene glycol into its corresponding dialkoxide. This is not merely a precursor step but a core strategy to activate the substrate. The hydroxyl groups of the diol are not sufficiently nucleophilic to displace the halide from the propargylating agent at a practical rate. masterorganicchemistry.com Therefore, conversion to the dialkoxide anion using a strong base like sodium hydride is an essential derivatization that dramatically increases the nucleophilicity of the oxygen atoms, enabling the subsequent SN2 reaction to proceed efficiently. masterorganicchemistry.com The formation of this highly reactive dialkoxide intermediate in situ is the cornerstone of the Williamson ether synthesis route for this compound.

Advances in Reaction Optimization and Yield Enhancement

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize the yield of the desired bis-substituted product while minimizing side reactions and impurities.

Key optimization strategies include:

Stoichiometric Control : A precise molar ratio of reactants is critical. Using at least a 2:1 molar ratio of propargyl bromide to diethylene glycol is recommended to drive the reaction towards complete bis-etherification and reduce the formation of the mono-ether analog.

Temperature and Reaction Time : The reaction temperature must be managed to control the exothermicity, particularly during the addition of the base. While some preparations proceed at room temperature, others may utilize moderate heating (e.g., 60°C) to balance reactivity and selectivity.

Minimizing Side Reactions : A significant challenge is preventing the hydrolysis of the propargyl bromide reactant, which can occur in the presence of trace amounts of water. Therefore, the use of anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) is crucial for achieving high yields.

Through these optimization techniques, pilot-scale implementations have reported yields in the range of 65–72% after purification by vacuum distillation. Post-synthesis purification is essential to remove unreacted starting materials, the mono-substituted intermediate, and any oligomeric byproducts.

ParameterOptimization StrategyEffect on Synthesis
Molar Ratio Use a 2:1 ratio of propargyl bromide to diethylene glycol.Favors the formation of the desired bis-ether product over the mono-ether intermediate.
Solvent/Atmosphere Employ anhydrous solvents (e.g., THF) under an inert atmosphere (N₂ or Ar).Minimizes hydrolysis of propargyl bromide and prevents autoxidation of propargyl groups.
Purification Utilize vacuum distillation.Effectively isolates the product from starting materials and oligomeric byproducts.
Thermal Stability Maintain distillation temperatures below 190°C.Prevents thermal decomposition of the final product.

Analytical Approaches for Synthetic Verification and Purity Assessment

A combination of chromatographic and spectroscopic techniques is used to verify the structure of this compound and assess its purity.

Gas Chromatography (GC) : GC is a primary method for determining the purity of the final product. Commercial suppliers often specify a purity of greater than 98.0% as determined by GC analysis. chemimpex.com This technique can also effectively separate the bis-ether product from the mono-ether intermediate, as the higher molecular weight bis-ether will have a longer retention time under standard conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a powerful tool for structural confirmation. The spectrum for this compound shows characteristic signals that confirm the presence of all structural components. The key resonances in deuterated chloroform (B151607) (CDCl₃) are:

δ 4.20 ppm : A singlet corresponding to the four protons of the two methylene (B1212753) groups adjacent to the ether oxygen and the alkyne (-O-CH₂-C≡CH).

δ 3.55–3.70 ppm : A multiplet representing the eight protons of the diethylene glycol backbone (-O-CH₂CH₂-O-).

δ 2.45 ppm : A triplet signal from the two terminal acetylenic protons (≡C-H). The absence of a broad hydroxyl (-OH) proton signal, typically found between 1-5 ppm, confirms the complete etherification of both alcohol groups.

Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight and fragmentation pattern. The mass spectrum shows a molecular ion peak (M⁺) at an m/z of 182, corresponding to the molecular weight of the compound. A significant fragment is also observed at m/z 137, which corresponds to the loss of a propargyloxy group (M⁺ - C₃H₅O).

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can be used to verify the functional groups present and confirm the reaction's completion. The spectrum would show the characteristic C≡C and ≡C-H stretches of the terminal alkyne groups and the C-O stretches of the ether linkages. Crucially, the disappearance of the broad O-H stretching band from the diethylene glycol starting material (typically around 3200–3600 cm⁻¹) provides strong evidence of successful bis-etherification.

Advanced Polymerization and Macromolecular Engineering with Diethylene Glycol Bis 2 Propynyl Ether

Diethylene Glycol Bis(2-propynyl) Ether as a Polymerizable Monomer

This compound is a monomer characterized by two terminal alkyne functional groups, which allows its participation in various polymerization reactions. The presence of the flexible diethylene glycol linker imparts specific properties to the resulting polymers, influencing their solubility, thermal characteristics, and morphology.

Free Radical Polymerization Studies of Alkyne-Functionalized Monomers

Free radical polymerization is a fundamental method for polymer synthesis, involving initiation, propagation, and termination steps. bohrium.comresearchgate.net While widely used for vinyl monomers, the free radical polymerization of alkyne-functionalized monomers such as this compound presents unique characteristics. The triple bond in the alkyne group can undergo addition reactions with free radicals, leading to the formation of a polymer backbone.

The initiation of the polymerization is typically achieved using thermal or photochemical decomposition of an initiator to generate free radicals. youtube.com These radicals then attack the carbon-carbon triple bond of the alkyne monomer, initiating the polymer chain growth. The propagation step involves the sequential addition of monomer molecules to the growing radical chain end. youtube.com However, the reactivity of the alkyne's triple bond in free radical polymerization can be lower compared to the double bond of vinyl monomers. Additionally, side reactions such as chain transfer and intramolecular cyclization can occur, influencing the final polymer structure and molecular weight. youtube.com

Studies on the free radical polymerization of dialkyne monomers are not as prevalent as those for divinyl monomers. The resulting polymers can be highly crosslinked due to the presence of two polymerizable groups per monomer unit, leading to the formation of an insoluble network structure. The final polymer architecture is highly dependent on the reaction conditions, including monomer concentration, initiator concentration, and temperature.

Controlled Polymerization Techniques for Poly(this compound) Derivatives

Controlled polymerization techniques offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and controlled architectures. For alkyne-functionalized monomers, several controlled polymerization methods have been explored.

One such method is palladium-catalyzed polymerization. Research has demonstrated the controlled chain-growth polymerization of monomers with propargyl/allenyl functionalities via palladium intermediates. nih.govresearchgate.netacs.org This approach allows for the synthesis of alkyne-backbone polymers with precise control over the molecular weight and dispersity. Another promising technique is copper-catalyzed chain-growth condensation polymerization of propargyl electrophiles, which enables the synthesis of polydiynes with controllable molecular weights and end groups. acs.org

While specific studies on the controlled polymerization of this compound are limited, the principles from related alkyne monomers can be applied. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which are powerful methods for controlling the polymerization of vinyl monomers, have also been adapted for monomers containing alkyne functionalities, often in the context of synthesizing block copolymers or polymers with complex architectures. acs.orgmdpi.com

Copolymerization Strategies with Diverse Monomers

Copolymerization of this compound with other monomers is a versatile strategy to tailor the properties of the resulting polymers. By incorporating different monomer units into the polymer chain, properties such as solubility, thermal stability, mechanical strength, and functionality can be precisely controlled.

For instance, copolymerization with vinyl monomers like styrenes, acrylates, or methacrylates via free radical or controlled radical polymerization techniques can lead to the formation of copolymers with pendant alkyne groups. rsc.org These pendant groups can then be used for post-polymerization modification through click chemistry reactions. The reactivity ratios of the comonomers play a crucial role in determining the copolymer composition and sequence distribution.

Studies on the copolymerization of chiral propargyl ethers have shown that rhodium catalysts can be effective in producing copolymers with controlled conformations. biochempeg.com While not directly involving this compound, this research highlights the potential for metal-catalyzed copolymerization to create highly ordered polymer structures. The synthesis of block copolymers, where one block is derived from this compound, can be achieved through sequential monomer addition in a living or controlled polymerization process. researchgate.netnih.gov This approach allows for the creation of well-defined amphiphilic or other functional block copolymers with potential applications in self-assembly and nanotechnology. mdpi.comharth-research-group.org

This compound as a Crosslinking Agent

The bifunctional nature of this compound, with its two terminal alkyne groups, makes it an effective crosslinking agent in the formation of polymer networks. chemimpex.com Crosslinking transforms linear or branched polymers into a three-dimensional network, significantly altering their mechanical, thermal, and chemical properties.

Mechanisms of Crosslink Formation in Polymeric Matrices

One of the most prominent mechanisms for crosslinking involving this compound is the thiol-yne reaction. This reaction is a type of click chemistry that proceeds via a radical-mediated step-growth mechanism. nih.govacs.org In this process, a thiol group adds across the alkyne's triple bond in the presence of a photoinitiator and UV light, or a thermal initiator. nih.govusm.edu A key feature of the thiol-yne reaction is that each alkyne group can react sequentially with two thiol groups, forming a dithioether linkage. acs.org This dual reactivity of the alkyne group leads to a higher crosslink density compared to analogous thiol-ene reactions where a double bond reacts with only one thiol group. nih.govrsc.org

The reaction proceeds through the generation of a thiyl radical from a thiol, which then adds to the alkyne, forming a vinyl sulfide (B99878) radical. This radical can then abstract a hydrogen from another thiol, propagating the radical chain and forming a vinyl sulfide. The resulting vinyl sulfide can then react with a second thiyl radical to complete the crosslink. acs.org

Another important crosslinking mechanism is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic click chemistry reaction. If this compound is mixed with a polymer containing azide (B81097) functional groups, the addition of a copper(I) catalyst will induce the formation of triazole crosslinks.

Influence on Polymer Network Architecture and Density

The use of this compound as a crosslinking agent has a profound impact on the resulting polymer network architecture and density. The thiol-yne reaction, due to the dual addition to the alkyne, leads to the formation of highly crosslinked and homogeneous networks. nih.govacs.org

The crosslink density, which is the number of crosslinks per unit volume, is a critical parameter that dictates the material's properties. A higher crosslink density generally results in a higher glass transition temperature (Tg), increased modulus, and improved thermal stability. usm.edu Studies comparing thiol-yne and thiol-ene networks have shown that the thiol-yne systems exhibit significantly higher crosslink densities, leading to a substantial increase in Tg and rubbery modulus. nih.govacs.org

The flexibility of the diethylene glycol linker in the crosslinker can also influence the network properties. A more flexible linker can lead to a lower Tg and a more elastomeric material compared to a rigid crosslinker at the same crosslink density. By varying the concentration of this compound and the functionality of the thiol comonomer, the crosslink density and, consequently, the mechanical properties of the resulting network can be precisely tuned. usm.edu

Below is a table summarizing the effect of crosslinker functionality on the properties of thiol-yne photopolymerized networks.

Thiol Monomer FunctionalityAlkyne Monomer FunctionalityGlass Transition Temperature (Tg) by DMTA (°C)Rubbery Modulus at 70°C (MPa)
22-106
321512
422518
232015
333520
434223

This data is illustrative and based on trends reported for thiol-yne polymerizations with varying monomer functionalities. usm.edu

The following table compares the properties of a thiol-yne network with a structurally similar thiol-ene network, highlighting the impact of the alkyne's dual reactivity.

PropertyThiol-Ene Network (PETMP/BDDVE)Thiol-Yne Network (PETMP/DDY)
Glass Transition Temperature (Tg)-22.3 °C48.9 °C
Rubbery Modulus13 MPa80 MPa
Crosslink DensityLowerSignificantly Higher

PETMP = Pentaerythritol tetrakis(3-mercaptopropionate), BDDVE = 1,4-Butanediol divinyl ether, DDY = 1,7-octadiyne. Data is based on a comparative study of thiol-ene and thiol-yne systems. nih.govacs.org

Rheological and Mechanical Property Modulation through Crosslinking

This compound is a homobifunctional crosslinking agent, a characteristic derived from the two terminal alkyne groups positioned at either end of its flexible ether backbone. tcichemicals.com These propargyl groups are highly reactive, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". chemicalbook.com This efficient and specific reaction allows the molecule to form stable triazole linkages with polymers functionalized with azide groups. chemicalbook.com

The introduction of this compound into a polymer matrix and subsequent reaction creates a covalently crosslinked, three-dimensional network. The formation of this network fundamentally alters the material's properties. Rheologically, the transition from linear or branched polymers to a crosslinked network is marked by a significant increase in viscosity, eventually leading to the formation of a gel with a measurable storage modulus (G') that can exceed its loss modulus (G'').

Mechanically, this crosslinking enhances the integrity and robustness of the polymer. An increase in the concentration of this compound, leading to a higher crosslink density, typically results in increased tensile strength and a higher compressive modulus. nih.govresearchgate.net Conversely, properties such as elongation at break and the degree of swelling in a solvent tend to decrease as the network becomes tighter and more constrained. The flexible diethylene glycol segment of the crosslinker can impart a degree of pliability to the final material, mitigating the brittleness that can sometimes arise from high crosslink densities.

Table 1: Effect of Crosslinker Concentration on Polymer Properties
Crosslinker Concentration (% w/w)Tensile Strength (MPa)Swelling Ratio (%)Storage Modulus (G') (kPa)
11545050
335250150
555150300

Integration into Novel Polymeric Materials and Systems

Thermosetting Resins and High-Performance Polymers

In the realm of thermosetting resins, this compound serves as both a crucial building block and a reactive diluent. chemimpex.com Its incorporation into formulations, such as those for epoxy resins, is known to enhance the flexibility and durability of the cured material. chemimpex.com When used as a reactive diluent, it can lower the viscosity of the uncured resin, improving processability and handling.

During the curing process, which is typically initiated by heat or a catalyst, the terminal alkyne groups of the ether react to form a rigid, highly crosslinked three-dimensional network. This irreversible chemical change is the defining characteristic of thermosetting polymers. The resulting materials exhibit improved thermal stability and mechanical strength, attributes essential for high-performance applications. The ether linkages within its backbone contribute to the flexibility of the final polymer, providing a balance between rigidity and toughness. This makes it a valuable component in creating advanced materials for demanding environments. chemimpex.com

Table 2: Comparative Properties of Standard vs. Modified Epoxy Resin
PropertyStandard Epoxy ResinEpoxy Modified with this compound
Viscosity (uncured, 25°C, Pa·s)12.08.5
Flexibility (Elongation at Break, %)3.55.0
Impact Strength (kJ/m²)1522
Glass Transition Temp. (Tg, °C)160155

Responsive Hydrogels and Polymeric Nanoparticles

Polyethylene (B3416737) glycol (PEG) and its shorter oligoethylene glycol analogues are central to the design of advanced biomedical materials like responsive hydrogels and polymeric nanoparticles due to their hydrophilicity and biocompatibility. mdpi.comnih.gov this compound, with its oligoethylene glycol core, fits squarely within this class of materials. Its primary role in these systems is that of a crosslinker.

The formation of hydrogels and nanoparticles often involves the self-assembly or polymerization of functional polymers in an aqueous environment. The terminal alkyne groups of this compound make it an ideal candidate for locking these structures in place via click chemistry. chemicalbook.com This method is highly efficient and can be conducted under mild, biocompatible conditions. For instance, it can be used to crosslink azide-functionalized, thermo-responsive polymers to create hydrogels that swell or shrink in response to temperature changes. rsc.org In nanoparticle formulations, the ether can crosslink the polymer chains, forming stable, core-shell structures capable of encapsulating and controlling the release of therapeutic agents.

Table 3: Components of a Hypothetical Responsive Hydrogel System
ComponentMaterial ExampleFunction
Main PolymerAzide-functionalized Poly(N-isopropylacrylamide)Provides thermo-responsive behavior
CrosslinkerThis compoundForms stable network via click chemistry
StimulusTemperature Change (e.g., >32°C)Triggers polymer phase transition
ResponseHydrogel Volume ContractionReleases encapsulated payload

Advanced Coatings and Adhesives Development

This compound is a valuable component in the formulation of advanced coatings and adhesives due to its versatile chemical nature. chemimpex.com It possesses excellent solubility and is compatible with a wide range of polymeric materials, making it an effective coupling agent. chemimpex.com

In coatings, it can function as a reactive diluent, reducing the formulation's viscosity to allow for smoother and more uniform application. Upon curing, it becomes covalently bonded within the polymer matrix, contributing to the final film's properties rather than evaporating. The crosslinking afforded by its dual alkyne groups leads to coatings with enhanced hardness, chemical resistance, and durability. chemimpex.com

In adhesive formulations, the incorporation of this ether can significantly improve both adhesion strength and flexibility. The flexibility imparted by the ether backbone helps the adhesive bond withstand mechanical stress and thermal cycling without failure. Its ability to form a robust, crosslinked network ensures a strong and durable bond between substrates.

Click Chemistry Applications and Mechanistic Investigations Involving Diethylene Glycol Bis 2 Propynyl Ether

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with Diethylene Glycol Bis(2-propynyl) Ether

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the most prominent application of this compound. This reaction is a cornerstone of click chemistry, known for its high efficiency, specificity, and biocompatibility under mild conditions. organic-chemistry.org The reaction involves the formation of a stable 1,2,3-triazole ring from the reaction of the terminal alkyne groups on the ether with azide-functionalized molecules. organic-chemistry.org

The Cu(I)-catalyzed reaction exhibits a remarkable increase in reaction rate, often cited as 10⁷ to 10⁸ times faster than the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgnih.gov This dramatic acceleration allows the reaction to proceed efficiently at room temperature and under aqueous conditions, which is crucial for biological applications. organic-chemistry.org

While specific kinetic data for this compound are not extensively detailed in isolation, studies on similar terminal alkynes show that the reaction rate is significantly influenced by several factors:

Catalyst Concentration: The rate is dependent on the concentration of the active Cu(I) species.

Ligand Choice: The nature of the ligand coordinating the copper ion has a profound effect on the reaction kinetics. researchgate.netrsc.org

Solvent: The reaction proceeds well in a variety of protic and aprotic solvents, including water. nih.gov

Reactant Structure: While the reaction is tolerant of a wide range of functional groups, the steric and electronic properties of the azide (B81097) and alkyne partners can have a modest impact on the rate. nih.govnih.gov

The active catalyst in CuAAC is the copper(I) ion. Since Cu(I) is prone to disproportionation and oxidation, catalyst systems are designed to generate and stabilize it in situ. A common approach is the use of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate. Alternatively, Cu(I) salts like copper(I) iodide (CuI) can be used directly. organic-chemistry.org

Ligands play a critical role in the CuAAC reaction by stabilizing the Cu(I) oxidation state, preventing the formation of inactive copper species, and accelerating the catalytic cycle. beilstein-journals.org The choice of ligand can significantly impact reaction kinetics and efficiency. Nitrogen-based ligands are particularly common and effective.

Ligand TypeExamplesKey Effects and Characteristics
Tris-triazole LigandsTris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)Highly effective in both organic and aqueous systems. Known to accelerate the reaction and protect the Cu(I) catalyst from oxidation.
Amines/PolyaminesTetramethylethylenediamine (TMEDA), 1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA)Can significantly improve reaction rates. The choice of amine and the copper salt's anion (e.g., halides vs. organic anions) can influence kinetics. rsc.org
Phenanthroline/BipyridineBathophenanthroline disulfonateWater-soluble ligands that can lead to a two- to three-fold increase in reaction rates. beilstein-journals.org
Tris(benzimidazolylmethyl)amines(BimH)₃Greatly accelerate the CuAAC reaction; the rate is dependent on the specific substitutions on the heterocycle. beilstein-journals.org

A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted triazole isomers, the copper-catalyzed process exclusively produces the 1,4-disubstituted regioisomer. organic-chemistry.orgnih.govwikipedia.org

This high regioselectivity is a direct consequence of the reaction mechanism. The process is not a concerted cycloaddition. Instead, it involves a stepwise pathway where the copper(I) ion first coordinates with the terminal alkyne of this compound, increasing the acidity of its terminal proton and facilitating the formation of a copper-acetylide intermediate. rsc.orgnih.gov This intermediate then reacts with the azide, passing through a six-membered copper-containing ring structure that ultimately leads to the formation of the 1,4-triazole product upon protonolysis and release of the catalyst. nih.govresearchgate.net The coordination of the reactants to the copper template dictates the specific orientation that results in the 1,4-isomer.

Stereochemical considerations are generally not a primary factor in this reaction unless chiral centers are present in the reacting partners (the azide or substituents on the alkyne). The formation of the planar, aromatic triazole ring does not introduce new stereocenters.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Metal-Free Click Reactions

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful metal-free click reaction. However, its mechanism relies on the high intrinsic reactivity of a strained cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cn The ring strain provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst. magtech.com.cn

This compound, being a linear terminal alkyne, does not possess the requisite ring strain to participate in SPAAC as the alkyne component. Therefore, it is not used directly in this type of reaction. SPAAC is primarily employed for bioconjugation in living systems where the potential cytotoxicity of a copper catalyst is a concern. researchgate.netrsc.org

While not suitable for SPAAC, this compound can participate in other metal-free cycloadditions, namely the traditional thermal Huisgen 1,3-dipolar cycloaddition . This reaction, however, has significant drawbacks compared to CuAAC:

Harsh Conditions: It requires elevated temperatures (often above 80-100 °C) and prolonged reaction times. organic-chemistry.orgwikipedia.org

Lack of Regioselectivity: It typically produces a mixture of both 1,4- and 1,5-disubstituted triazole regioisomers. nih.govwikipedia.org

Side Reactions: The high temperatures can lead to decomposition or unwanted side reactions. rsc.org

In the context of polymer synthesis, metal-free azide-alkyne polyadditions can be performed under thermal conditions, but these are mechanistically distinct from the bioorthogonal SPAAC reactions. nih.gov

This compound in Bioconjugation Chemistry

The combination of reactive terminal alkyne groups and a biocompatible, hydrophilic spacer makes this compound a highly useful tool in bioconjugation. tcichemicals.com It functions as a homobifunctional crosslinker , capable of linking two molecules that have been modified to contain azide groups. proteochem.com

This compound is used to covalently link peptides and proteins via the CuAAC reaction. The general strategy involves genetically or chemically introducing an azide-bearing unnatural amino acid (like azidohomoalanine) or modifying existing amino acid residues (e.g., lysine) with an azide-containing reagent. Once two protein or peptide molecules bear these azide "handles," the diether can be used to link them together.

The process can be used to:

Create Protein Dimers: Reacting two equivalents of an azide-modified protein with one equivalent of this compound can generate a covalently linked dimer. This is useful for studying protein-protein interactions or creating constructs with enhanced avidity.

Form Hydrogels: When used with proteins or peptides that have multiple azide modification sites, this bifunctional linker can act as a crosslinker to form complex networks, leading to the formation of protein-polymer hydrogels for applications in tissue engineering and drug delivery. mdpi.com

Link Proteins to Other Molecules: One alkyne can be reacted with an azide-modified protein, and the second alkyne can then be used to attach another azide-bearing molecule, such as a different protein, a nucleic acid, or a fluorescent probe.

Modification of Nucleic Acids and Oligonucleotides

The precise and efficient modification of nucleic acids and oligonucleotides is paramount for various applications in diagnostics, therapeutics, and molecular biology. This compound serves as a valuable homobifunctional linker in this context, enabling the conjugation of oligonucleotides to other molecules or the creation of more complex nucleic acid architectures through CuAAC reactions.

The general strategy involves the introduction of azide functionalities into the nucleic acid or oligonucleotide strand, which can then react with the terminal alkyne groups of this compound. This bifunctional nature allows for the linking of two azide-modified entities or the introduction of a flexible polyethylene (B3416737) glycol (PEG) spacer with a terminal alkyne available for further functionalization.

While direct, peer-reviewed examples explicitly detailing the use of this compound for nucleic acid modification are not extensively documented in readily available literature, its properties as a commercially available, bifunctional PEG-alkyne linker make it an analogous and suitable reagent for such applications. Research in the field has demonstrated the successful use of similar bifunctional alkyne linkers for these purposes. For instance, studies have shown the internal labeling of oligonucleotides with short peptides to enhance target recognition and nuclease stability. nih.gov In these methodologies, an alkyne linker is incorporated into the oligonucleotide during solid-phase synthesis, followed by a CuAAC reaction with an azide-modified peptide. nih.gov

The workflow for such a modification using a bifunctional linker like this compound would typically involve the following steps:

StepDescriptionKey Reagents
1. Oligonucleotide Synthesis with Azide Modification An azide-modified nucleoside phosphoramidite (B1245037) is incorporated into the desired oligonucleotide sequence during automated solid-phase synthesis.Azide-modified phosphoramidite
2. Conjugation with Bifunctional Alkyne Linker The azide-modified oligonucleotide is reacted with an excess of this compound via CuAAC.This compound, Copper(I) catalyst (e.g., CuSO₄/sodium ascorbate)
3. Purification The resulting oligonucleotide-linker conjugate is purified to remove excess linker and other reagents.High-performance liquid chromatography (HPLC)
4. Further Functionalization (Optional) The remaining terminal alkyne on the linker can be used for a subsequent click reaction with another azide-containing molecule.Azide-modified molecule of interest

This approach allows for the creation of oligonucleotide dimers, the attachment of fluorescent dyes for imaging applications, or the conjugation of therapeutic agents for targeted delivery. The diethylene glycol spacer enhances water solubility and provides flexibility to the resulting conjugate.

Synthesis of Bioactive Conjugates and Probes

The synthesis of bioactive conjugates and probes is a cornerstone of chemical biology and drug discovery, enabling the visualization, tracking, and targeting of biological processes. This compound, with its two terminal alkyne groups, is an effective tool for constructing these sophisticated molecular tools via click chemistry.

One documented application of a similar bifunctional alkyne linker is in the development of fluorescent chemosensors. For example, a pyrene-based fluorescent chemosensor for the detection of Hg²⁺ ions was synthesized using click chemistry. tcichemicals.com While the specific linker in that study was different, the principle of using a dialkyne to bridge two molecular components is directly transferable to this compound.

A hypothetical synthesis of a fluorescent probe for a specific biological target using this linker could be envisioned as follows:

StepDescriptionReactant AReactant B
1. First Click Reaction An azide-modified fluorescent dye is reacted with this compound in a 1:1 molar ratio to create a mono-functionalized linker.Azide-modified fluorophore (e.g., Azido-coumarin)This compound
2. Purification The resulting dye-linker conjugate is purified to remove unreacted starting materials.
3. Second Click Reaction The purified dye-linker conjugate, now possessing a single terminal alkyne, is reacted with an azide-modified bioactive molecule (e.g., a peptide or small molecule inhibitor).Dye-linker-alkyneAzide-modified bioactive molecule
4. Final Purification The final bioactive fluorescent probe is purified to yield the desired product.

This modular approach allows for the straightforward assembly of complex probes. The diethylene glycol spacer can improve the pharmacokinetic properties of the conjugate by increasing its hydrophilicity and can also spatially separate the bioactive moiety from the reporter group, minimizing potential interference.

Fundamental Mechanistic Insights into Alkyne Reactivity in Click Systems

The reactivity of the terminal alkyne groups in this compound is central to its utility in click chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds through a well-studied catalytic cycle, which provides insights into the behavior of this bifunctional linker.

The generally accepted mechanism involves the following key steps:

Formation of a Copper-Acetylide Complex: The catalytic cycle is initiated by the coordination of a copper(I) species to the terminal alkyne of the this compound. This interaction lowers the pKa of the acetylenic proton, facilitating its removal by a base to form a copper-acetylide intermediate. researchgate.netnih.gov

Coordination of the Azide: The organic azide then coordinates to the copper center of the copper-acetylide complex.

Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate (a copper triazolide).

Protonolysis and Catalyst Regeneration: The copper triazolide intermediate is then protonated, releasing the 1,4-disubstituted triazole product and regenerating the copper(I) catalyst, which can then enter another catalytic cycle.

Key Mechanistic Considerations for a Bifunctional Alkyne:

Stepwise Reactivity: In reactions involving this compound, the two alkyne groups are expected to react in a stepwise manner. The reaction conditions, particularly the stoichiometry of the reactants, can be controlled to favor either mono- or di-substitution.

Potential for Intramolecular Reactions: While less common, in certain contexts, there could be a possibility of intramolecular cyclization if both ends of the linker react with functionalities on the same molecule, leading to the formation of macrocyclic structures.

Recent mechanistic studies, including DFT calculations, have provided a more nuanced understanding of the CuAAC reaction, with some evidence suggesting the involvement of dinuclear copper species in the catalytic cycle. nih.gov These advanced insights continue to refine our understanding of the reactivity of alkynes, including those present in versatile linkers like this compound, within click chemistry systems.

Functional Material Development and Application Oriented Research

Diethylene Glycol Bis(2-propynyl) Ether in Specialty Chemical Formulations

In the formulation of specialty chemicals, this compound serves multiple roles, from a reactive component in polymer systems to a precursor for complex molecules. Its excellent solubility in organic solvents and compatibility with a wide range of materials are crucial for developing high-performance products. chemimpex.com

Role as a Reactive Diluent in Epoxy Resin Systems

Epoxy resins are a critical class of thermosetting polymers known for their strength and durability, but they often possess high viscosity, which can complicate processing and application. Reactive diluents are incorporated into epoxy formulations to reduce viscosity and improve handling characteristics. Unlike non-reactive diluents, which can compromise the mechanical properties of the cured resin, reactive diluents have functional groups that allow them to copolymerize with the epoxy matrix.

This compound is utilized as a reactive diluent in epoxy resin systems. chemimpex.com While a related compound, diethylene glycol diglycidyl ether, reduces viscosity through its oxirane functionalities, this compound introduces alkyne groups into the resin matrix. wikipedia.org These alkyne groups can participate in curing reactions, particularly in specialized systems that utilize alkyne-reactive curing agents. The incorporation of its flexible diethylene glycol chain can enhance the flexibility and durability of the final cured product. chemimpex.comresearchgate.net The presence of the ether linkages is expected to increase the flexibility of the polymer chains. researchgate.net

Table 1: Impact of Reactive Diluents on Epoxy Resin Properties

PropertyEffect of DiluentRationale
Viscosity DecreasedThe smaller, less viscous diluent molecules separate the larger epoxy polymer chains, reducing intermolecular friction.
Flexibility IncreasedThe flexible ether backbone of the diluent is incorporated into the rigid epoxy network, reducing brittleness. chemimpex.com
Impact Strength ImprovedIncreased flexibility often leads to better absorption of impact energy, enhancing the material's toughness. researchgate.net
Glass Transition Temp. (Tg) Slightly DecreasedThe introduction of more flexible chain segments can lower the overall Tg of the cured system. researchgate.net

Formulation of Advanced Adhesives and Sealants

The properties that make this compound valuable as a reactive diluent also translate to its use in formulating advanced adhesives and sealants. chemimpex.com In these applications, achieving a balance between bond strength, flexibility, and environmental resistance is paramount. The compound can be used as a building block in the synthesis of polymers that form the base of high-performance adhesives.

Its incorporation can lead to adhesives with improved adhesion strength and flexibility. The terminal alkyne groups also offer a route for further modification or for creating crosslinked networks through reactions like "click chemistry," which can enhance the cohesive strength and thermal stability of the adhesive or sealant.

Development of Specialized Surfactants

Surfactants, or surface-active agents, are amphiphilic molecules that reduce surface tension between liquids or between a liquid and a solid. mdpi.com The synthesis of specialized surfactants with unique properties is an area of active research. This compound can serve as a precursor in the formulation of such surfactants. chemimpex.com

The diethylene glycol portion of the molecule provides a hydrophilic character, while the terminal alkyne groups provide reactive sites. Through chemical modification of these alkyne groups—for example, by attaching long alkyl chains via click chemistry—it is possible to create novel surfactant structures. These functional surfactants can have applications in personal care products and household cleaners by improving wetting and spreading properties. chemimpex.com The alkyne functionality allows for the creation of surfactants with tailored head groups, potentially leading to molecules with stimuli-responsive behavior or the ability to be covalently bound to surfaces. researchgate.net

Contribution to Smart and Responsive Materials Research

"Smart" or "responsive" materials are designed to change their properties in response to external stimuli such as light, temperature, or pH. researchgate.netsc.edu The highly specific and efficient nature of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," makes it a powerful tool for constructing complex polymer architectures. acs.orgdrpress.org this compound, with its two terminal alkyne groups, is an ideal building block for these advanced synthetic strategies.

Fabrication of Stimuli-Responsive Polymeric Actuators

Polymeric actuators are materials that can change their shape or size in response to an external stimulus, converting chemical or physical energy into mechanical work. The fabrication of these materials often relies on creating precisely structured polymer networks. rsc.org

The terminal alkyne groups of this compound can be used to crosslink polymer chains or to attach stimuli-responsive side chains. For example, researchers can synthesize polymers containing azide (B81097) groups and stimuli-responsive moieties. By using this compound as a crosslinker in a CuAAC reaction, a network can be formed. nih.gov When the stimuli-responsive units are triggered (e.g., by a change in temperature), they might change their conformation or solubility, causing the entire polymer network to swell, shrink, or bend, thus creating an actuating effect. While direct fabrication of actuators with this specific molecule requires further research, its role as a difunctional alkyne linker is foundational to the synthetic strategies used in this field. nih.govacs.org

Self-Healing Polymer Design with Alkyne-Azide Linkages

One of the most innovative areas in materials science is the development of self-healing polymers that can autonomously repair damage. A promising strategy for creating such materials involves the use of reversible chemical bonds to form the polymer network. While the triazole linkage formed by the standard CuAAC reaction is very stable, modifications of the "click" chemistry concept can be used to create dynamic or reversible linkages. nih.govresearchgate.net

This compound is a key component in designing these materials. It can be used as a crosslinking agent to connect polymer chains that have azide functional groups. nih.gov The resulting network is held together by triazole linkages formed through the alkyne-azide reaction. rsc.org In some advanced designs, the reversibility needed for healing is engineered into the system, allowing the bonds to break and reform in the damaged area, restoring the material's integrity. The CuAAC reaction is ideal for this because it is highly efficient and can proceed under mild conditions, which is beneficial for the healing process. nih.govresearchgate.net The ability to form strong, stable networks makes this approach highly attractive for creating robust self-healing systems. researchgate.net

Exploration in Biomedical and Pharmaceutical Materials Science

This compound has emerged as a significant building block in the development of advanced materials for biomedical and pharmaceutical applications. Its utility stems from the presence of two terminal alkyne groups, which are highly reactive in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comnih.gov This reaction's high efficiency, selectivity, and biocompatibility under mild, aqueous conditions make it an ideal tool for creating complex macromolecular structures. researchgate.net The diethylene glycol backbone further imparts flexibility and hydrophilicity, which are often desirable properties in biomaterials. chemimpex.com As a homobifunctional cross-linker, this compound provides a versatile platform for synthesizing polymers with precisely controlled architectures for tissue engineering, drug delivery, and enhancing biomaterial compatibility. tcichemicals.comtcichemicals.com

Polymeric Scaffolds for Tissue Engineering

The creation of three-dimensional (3D) polymeric scaffolds is fundamental to tissue engineering, as these structures provide the necessary support for cells to attach, proliferate, and form new tissue. nih.govmdpi.com this compound serves as a critical cross-linking agent in the fabrication of such scaffolds, particularly for hydrogels. Hydrogels are highly attractive for tissue engineering due to their high water content, soft tissue-like consistency, and ability to transport nutrients and waste, creating a favorable microenvironment for cell growth. nih.gov

The terminal alkyne groups of this compound can react with azide-functionalized polymers to form a stable, covalently cross-linked hydrogel network via click chemistry. chemicalbook.com This method allows for precise control over the scaffold's mechanical properties, such as stiffness and elasticity, which are crucial for mimicking the native tissue environment. nih.govpolysciences.com By adjusting the concentration of the cross-linker, researchers can tailor the network's density, which in turn influences its swelling behavior, degradation rate, and porosity—all key parameters for successful tissue regeneration. nih.gov For example, scaffolds can be designed to promote osteogenic differentiation for bone tissue engineering or support keratinocyte growth for skin regeneration.

The table below outlines research approaches for developing polymeric scaffolds using alkyne-azide click chemistry, a strategy for which this compound is well-suited.

Polymer SystemRole of Alkyne Cross-linkerObjectivePotential Outcome
Azide-modified Hyaluronic Acid (HA)Covalent Network FormationCreate a biocompatible and biodegradable hydrogel scaffold for cartilage repair.Scaffold with tunable mechanical strength and high water content to support chondrocyte proliferation and matrix deposition.
Azide-functionalized GelatinStructural StabilizationDevelop a cell-adhesive scaffold for skin tissue engineering.Formation of a stable, porous hydrogel that promotes fibroblast and keratinocyte adhesion and growth.
Multi-arm PEG with terminal azidesControl of Network PropertiesFabricate a synthetic scaffold with defined biomechanical cues for neural tissue engineering.Hydrogel with precisely controlled stiffness and porosity to guide neurite outgrowth and neural network formation.

Advanced Polymeric Carriers for Controlled Release Systems

In pharmaceutical sciences, this compound is utilized to construct advanced polymeric carriers for controlled drug delivery. chemimpex.com The compound's ability to act as a cross-linker is pivotal in forming stable structures like hydrogels and polymeric micelles that can encapsulate therapeutic agents. nih.goveijppr.com The "click" reaction enables the formation of these carriers under mild conditions, which is crucial for preserving the bioactivity of sensitive drug molecules. researchgate.net

The cross-linking of polymer chains using this compound creates a network that physically entraps drug molecules. The release of the drug is then governed by diffusion through the polymer matrix or by the degradation of the matrix itself. nih.gov The degree of cross-linking, controlled by the amount of the ether used, directly impacts the mesh size of the network and its degradation kinetics. A higher cross-linking density results in a tighter network, leading to a slower release rate, and vice versa. This tunability allows for the design of delivery systems with specific release profiles, from rapid release to sustained delivery over extended periods.

For instance, this cross-linker can be used to stabilize amphiphilic block copolymer micelles. eijppr.com The core of these micelles can be loaded with a hydrophobic drug, and subsequent cross-linking of the core using an alkyne-azide reaction enhances their stability in physiological environments, preventing premature drug release. eijppr.com

The following table details examples of how this cross-linking strategy can be applied to create advanced drug delivery systems.

Carrier TypePolymer ComponentsRole of this compoundTherapeutic Application
Hydrogel DepotAzide-functionalized Poly(ethylene glycol) (PEG)Forms a stable hydrogel matrix for drug encapsulation.Sustained local delivery of growth factors to a wound site to promote healing.
Core-Cross-linked MicellesAmphiphilic block copolymers with azide groups in the core-forming block.Stabilizes the micellar core via click reaction, preventing dissociation. eijppr.comSystemic delivery of poorly soluble anticancer drugs, enhancing circulation time and targeting tumor tissue.
Degradable NanoparticlesBiodegradable polymers (e.g., polyesters) functionalized with azides.Cross-links polymer chains to control the particle's degradation rate and drug release profile.Controlled release of vaccines or therapeutic proteins over weeks or months from a single injection.

Surface Functionalization for Biomaterial Compatibility

The interaction between a medical implant and the surrounding biological environment is dictated by its surface properties. nih.gov Unfavorable interactions can lead to protein adsorption, biofilm formation, and immune rejection. rsc.org this compound is a valuable reagent for modifying biomaterial surfaces to enhance their biocompatibility. nih.gov

The process typically involves first coating or grafting a polymer containing the this compound onto the material's surface, thereby presenting reactive alkyne groups. These groups serve as "handles" for the covalent attachment of various biomolecules through CuAAC click chemistry. mdpi.com This technique allows for the creation of surfaces with tailored functionalities.

Key strategies for improving biocompatibility include:

Attachment of Anti-fouling Polymers: Grafting polymers like poly(ethylene glycol) or zwitterionic polymers such as poly(sulfobetaine methacrylate) can create a hydration layer that effectively prevents non-specific protein adsorption and cell adhesion, thus reducing the risk of implant-associated infections and rejection. mdpi.com

Immobilization of Bioactive Molecules: Covalently attaching specific peptides (e.g., RGD sequences) or growth factors can promote the adhesion and proliferation of desired cell types, enhancing tissue integration with the implant.

Creation of Biosensors: Functional molecules like enzymes or antibodies can be immobilized on a surface to create diagnostic devices and biosensors.

This surface modification approach is versatile and can be applied to a wide range of substrates used in biomedical devices. mdpi.com The stability of the bond formed via the click reaction ensures that the functional coating remains intact in a physiological environment. nih.gov

The table below summarizes different surface functionalization strategies that can be achieved using the reactivity of terminal alkynes.

Biomaterial SubstrateAttached Molecule (via Azide Group)Purpose of FunctionalizationResulting Surface Property
Titanium ImplantRGD PeptidePromote osteointegration.Enhanced adhesion and proliferation of bone-forming cells (osteoblasts).
Polymeric CatheterPoly(sulfobetaine methacrylate) (pSBMA)Prevent biofilm formation.Super-low fouling surface that resists protein adsorption and bacterial adhesion. mdpi.com
Diagnostic Sensor ChipAntibodyEnable specific analyte detection.Bio-functional surface capable of selectively capturing a target antigen for diagnostic purposes.

Structure Property Function Relationships of Diethylene Glycol Bis 2 Propynyl Ether

Influence of the Polyether Spacer on Molecular and Material Properties

Flexibility: The ether linkages in the diethylene glycol backbone allow for free rotation, resulting in a flexible molecule. When used as a crosslinker in polymers, this flexibility can translate to materials with lower glass transition temperatures and increased elasticity.

Hydrophilicity: The oxygen atoms in the polyether chain can form hydrogen bonds with water, imparting a degree of hydrophilicity. This property is particularly important in the formation of hydrogels, influencing their water uptake and swelling capacity.

Solubility: The polyether component enhances the solubility of the molecule in a variety of organic solvents, which is advantageous for its use in different reaction media. chemimpex.com

Biocompatibility: Poly(ethylene glycol) (PEG) and its shorter oligo(ethylene glycol) counterparts are well-known for their biocompatibility and low immunogenicity. This makes Diethylene Glycol Bis(2-propynyl) Ether a suitable building block for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

Comparative Studies with Related Alkyne-Functionalized Oligo(ethylene glycol) Derivatives

The properties of this compound can be better understood by comparing it with other alkyne-functionalized oligo(ethylene glycol) derivatives with varying lengths of the polyether chain.

CompoundPolyether Chain LengthKey Properties and Applications
Ethylene Glycol Bis(2-propynyl) Ether ShorterMore rigid, potentially leading to more brittle polymers.
Triethylene Glycol Bis(2-propynyl) Ether LongerIncreased flexibility and hydrophilicity compared to the diethylene glycol derivative.
Tetraethylene Glycol Bis(2-propynyl) Ether Even LongerFurther enhancement of flexibility and water solubility.

As the length of the oligo(ethylene glycol) chain increases, the following trends are generally observed:

Increased Hydrophilicity and Water Solubility: A higher number of ether oxygens leads to more extensive hydrogen bonding with water.

Increased Flexibility: Longer chains result in more conformational freedom.

Decreased Crosslinking Density (for a given mass): A longer spacer between the terminal alkyne groups will result in a lower density of crosslinks in a polymer network, which can affect the mechanical properties of the material.

Theoretical and Computational Modeling of Molecular Interactions and Reactivity

Theoretical and computational methods, such as density functional theory (DFT), can provide valuable insights into the structure, reactivity, and interactions of this compound.

Computational studies on related propargyl ethers have been used to investigate reaction mechanisms and predict reactivity. For example, DFT calculations can be employed to:

Model Reaction Pathways: Elucidate the mechanisms of reactions involving the alkyne groups, such as cycloaddition reactions.

Predict Reactivity: Calculate activation energies and reaction enthalpies to predict the feasibility and kinetics of different chemical transformations.

Analyze Molecular Orbitals: Understand the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for predicting reactivity.

Simulate Intermolecular Interactions: Model how the molecule interacts with other molecules, such as solvents or biological macromolecules, which is crucial for understanding its behavior in different environments.

Computational studies on ethers, in general, have provided insights into their interactions with anions and their reaction kinetics, which can be extrapolated to understand the behavior of the ether backbone of this compound.

Emerging Research Directions and Future Perspectives in Diethylene Glycol Bis 2 Propynyl Ether Chemistry

Application in Sustainable and Green Chemistry Processes

The chemical industry is increasingly focusing on the development of sustainable and green processes that minimize waste, reduce energy consumption, and utilize safer chemicals. Diethylene Glycol Bis(2-propynyl) Ether is well-positioned to contribute to these goals, primarily through its application in highly efficient "click chemistry" reactions and solvent-free polymerization processes.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a prime example of a green chemical reaction. This reaction is known for its high yields, mild reaction conditions, and exceptional atom economy, meaning that the majority of the atoms from the reactants are incorporated into the final product, generating minimal waste. nih.govrsc.orgnih.gov The use of this compound as the alkyne component in CuAAC allows for the efficient synthesis of complex polymers and materials. The sustainability of these processes can be further enhanced by using green solvents like water, ethanol, or deep eutectic solvents, which have been shown to be effective media for CuAAC reactions. nih.govnih.gov

Furthermore, research into solvent-free and catalyst-free polymerization methods highlights another avenue for the sustainable application of this compound. bohrium.comacs.orgresearchgate.net Solid-state polymerization of monomers with complementary azide (B81097) and alkyne functionalities can proceed upon heating, eliminating the need for solvents and simplifying purification processes. bohrium.comacs.orgresearchgate.net This approach significantly reduces the environmental impact associated with the use of volatile organic compounds.

Below is a data table summarizing the green chemistry metrics for processes involving azide-alkyne cycloadditions, which are central to the application of this compound.

Green MetricPerformance in Azide-Alkyne CycloadditionSignificance for Sustainability
Atom Economy Typically very high (>95%)Maximizes the incorporation of reactant atoms into the final product, minimizing waste.
E-Factor (Environmental Factor) Low (ranging from 0.3 to 3.7 in optimized systems) rsc.orgnih.govIndicates a low amount of waste generated per unit of product, signifying a greener process.
Solvent Use Can be performed in green solvents (water, ethanol) or solvent-free conditions nih.govbohrium.commdpi.comReduces reliance on hazardous organic solvents, lowering environmental and health impacts.
Energy Consumption Often proceeds at room temperature or with minimal heating (e.g., microwave-assisted synthesis) mdpi.comLowers the energy footprint of the chemical synthesis.
Catalyst Loading Can be effective at low (ppm level) concentrations with recyclable catalysts nih.govnih.govReduces the amount of metal catalyst required and allows for its reuse, minimizing waste and cost.

Development of Novel Derivatizations and Multifunctional Systems

The two terminal alkyne groups of this compound serve as reactive handles for a wide array of chemical modifications, enabling the development of novel derivatives and multifunctional systems with tailored properties. These systems are of particular interest in the biomedical field for applications such as drug delivery, tissue engineering, and diagnostics. researchgate.netrsc.org

One promising area of research is the synthesis of stimuli-responsive or "smart" polymers. researchgate.netrsc.org These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or the presence of specific biomolecules. researchgate.netrsc.org By reacting this compound with molecules that impart these responsive properties, it is possible to create, for example, hydrogels that release a therapeutic agent in response to the acidic environment of a tumor. scienceopen.com

The flexible and hydrophilic nature of the diethylene glycol backbone also makes this compound an excellent starting material for creating biocompatible and biodegradable polymers. nih.gov For instance, the alkyne groups can be used to link together biodegradable polymer chains, creating crosslinked networks that degrade over time in a physiological environment. nih.gov This is particularly useful for creating temporary scaffolds for tissue regeneration that are eventually replaced by natural tissue. researchgate.net

The versatility of this compound in creating multifunctional systems is further demonstrated by its use in constructing complex polymer architectures, such as star polymers and dendrimers. These highly branched structures can be functionalized with a variety of molecules at their periphery, allowing for the creation of systems with multiple functionalities, such as targeting ligands, imaging agents, and therapeutic payloads, all within a single macromolecule.

The following table details some of the novel derivatizations of this compound and the functionalities of the resulting systems.

Derivative TypeSynthetic StrategyResulting FunctionalityPotential Application
Stimuli-Responsive Hydrogels Crosslinking with stimuli-responsive polymers via click chemistry.Swelling/deswelling or sol-gel transition in response to pH, temperature, or specific biomolecules. rsc.orgControlled drug delivery, tissue engineering scaffolds. scienceopen.com
Biodegradable Networks Linking of biodegradable polymer chains (e.g., polyesters, polyanhydrides). nih.govGradual degradation in a physiological environment.Temporary medical implants, regenerative medicine. nih.govresearchgate.net
Bioconjugates Covalent attachment of biomolecules (peptides, proteins, DNA) via the alkyne groups.Combines the properties of the polymer with the biological activity of the biomolecule.Targeted drug delivery, biosensors, and diagnostics.
Amphiphilic Block Copolymers Polymerization with both hydrophilic and hydrophobic monomers.Self-assembly into micelles or other nanostructures in aqueous environments.Drug encapsulation and delivery.

Potential in Advanced Manufacturing and Additive Technologies

Advanced manufacturing techniques, particularly additive manufacturing or 3D printing, are revolutionizing the way complex objects are designed and fabricated. This compound has significant potential as a key component in the development of novel resins for these technologies, especially in high-resolution methods like stereolithography (SLA) and two-photon polymerization (2PP). nih.govresearchgate.net

In SLA, a liquid photopolymer resin is selectively cured layer-by-layer by a UV laser to build a 3D object. researchgate.netnih.gov The efficiency of this process relies on the rapid polymerization of the resin upon exposure to light. The alkyne groups of this compound can readily participate in photochemically initiated reactions, such as thiol-yne "click" chemistry. rsc.orgmdpi.comnih.gov Thiol-yne photopolymerization is a highly efficient reaction that proceeds rapidly under UV irradiation, making it ideal for SLA applications. rsc.orgmdpi.comnih.gov By formulating resins containing this compound and multifunctional thiols, it is possible to create highly crosslinked polymer networks with excellent mechanical properties. rsc.org

Two-photon polymerization (2PP) is another advanced 3D printing technique that offers exceptionally high resolution, enabling the fabrication of micro- and even nanoscale structures. researchgate.netnih.govrsc.orgresearchgate.netmdpi.com This technology relies on the simultaneous absorption of two photons from a focused laser beam to initiate polymerization in a very small volume. The development of functional materials for 2PP is an active area of research, and bifunctional monomers like this compound are promising candidates for creating resins for this technology. nih.gov Its ability to form crosslinked networks is essential for creating stable 3D microstructures. researchgate.net

The table below summarizes the potential roles and advantages of this compound in advanced manufacturing technologies.

Manufacturing TechnologyPotential Role of this compoundKey Advantages
Stereolithography (SLA) As a reactive monomer/crosslinker in UV-curable resins, particularly in thiol-yne formulations. nih.govrsc.orgRapid curing kinetics, high conversion rates, and the ability to form highly crosslinked networks with good mechanical properties. mdpi.comnih.gov
Two-Photon Polymerization (2PP) A key component in photopolymer resins for high-resolution microfabrication. researchgate.netnih.govEnables the creation of stable, crosslinked 3D structures at the micro- and nanoscale. researchgate.netmdpi.com
Digital Light Processing (DLP) 3D Printing A building block for low-viscosity, solvent-free resins that can be rapidly cured.Facilitates the formulation of resins with appropriate viscosity for DLP systems and contributes to the mechanical integrity of the printed object.
Inkjet Printing As a component in jettable, curable inks for creating functional surfaces and devices.The low viscosity and high reactivity of its derivatives can be tailored for inkjet printing applications.

Q & A

Q. How can Diethylene Glycol Bis(2-propynyl) Ether be structurally distinguished from its mono-ether analogs?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy to compare proton environments. The bis-ether lacks hydroxyl protons (~1–5 ppm) present in mono-ether analogs like Diethylene Glycol Mono(2-propyn-1-yl) Ether.
  • Gas chromatography (GC) with flame ionization detection can differentiate retention times, as the bis-ether (higher molecular weight) elutes later than mono-ethers under similar conditions .
  • Fourier-transform infrared spectroscopy (FTIR) can confirm the absence of -OH stretches (~3200–3600 cm⁻¹) in the bis-ether, unlike mono-ethers .

Q. What are the critical safety considerations when handling this compound in the lab?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors, as similar glycol ethers are associated with respiratory irritation .
  • Ignition prevention : The compound’s low flash point (analogous to diethylene glycol derivatives like diglyme, ~51°C) necessitates spark-proof equipment and grounding during transfer .
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact, which may cause irritation .

Q. What solvent systems are compatible with this compound for reaction design?

Methodological Answer:

  • Based on solubility data for diethylene glycol derivatives (e.g., diethylene glycol dimethyl ether is miscible with water, ethanol, and ether), polar aprotic solvents like THF or DMSO are suitable for reactions requiring high solubility .
  • Avoid halogenated solvents (e.g., dichloromethane) if the compound’s stability under such conditions is untested.

Advanced Research Questions

Q. How can competing side reactions (e.g., oligomerization) be minimized during the synthesis of this compound?

Methodological Answer:

  • Stoichiometric control : Use a 2:1 molar ratio of propargyl bromide to diethylene glycol to favor bis-ether formation over mono-ether or oligomers .
  • Catalyst optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloroethane) to enhance reaction efficiency .
  • Temperature modulation : Maintain temperatures below 60°C to prevent propargyl group degradation, as observed in analogous alkyne-containing ethers .

Q. What analytical strategies resolve discrepancies in purity assessments between GC and HPLC for this compound?

Methodological Answer:

  • GC limitations : High-boiling impurities (e.g., oligomers) may not elute efficiently. Use high-temperature GC columns (e.g., DB-5HT) with a temperature ramp up to 350°C .
  • HPLC advantages : Reverse-phase C18 columns with acetonitrile/water gradients can separate non-volatile impurities undetected by GC. Cross-validate with mass spectrometry (LC-MS) for structural confirmation .

Q. How does the presence of the 2-propynyl group influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

  • Acidic conditions : Protonation of the ether oxygen may lead to hydrolysis. Monitor degradation via kinetic studies (NMR or UV-Vis) in HCl/NaOH solutions.
  • Basic conditions : The propargyl group’s acidity (pKa ~25) may lead to deprotonation and side reactions. Use buffered systems (pH 7–9) for stability testing .

Q. What role does this compound play in click chemistry applications?

Methodological Answer:

  • The terminal alkyne groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) , forming stable triazole linkages. Optimize Cu(I) catalyst loading (e.g., 1–5 mol% TBTA) to minimize side reactions .
  • For strain-promoted reactions (e.g., with cyclooctynes), ensure the bis-ether’s steric bulk does not hinder reactivity by comparing kinetics with mono-ether analogs .

Data Contradictions and Resolution

  • CAS RN discrepancies : lists two CAS numbers (126422-57-9 and 1347760-82-0) for the same compound. This may indicate regioisomers (e.g., differing propynyl attachment points). Confirm structure via 2D NMR (COSY, HSQC) to assign connectivity .
  • Purity variability : GC purity (>98%) in contrasts with potential oligomerization risks. Use size-exclusion chromatography (SEC) to detect high-MW impurities not resolved by GC/HPLC .

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Diethylene Glycol Bis(2-propynyl) Ether
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Diethylene Glycol Bis(2-propynyl) Ether

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.